1,2-Dichlorofluoroethane CAS number 430-57-9 properties
1,2-Dichlorofluoroethane CAS number 430-57-9 properties
Technical Monograph: 1,2-Dichlorofluoroethane (HCFC-141)
Executive Summary
1,2-Dichlorofluoroethane (CAS 430-57-9), distinct from its industrial isomer 1,1-dichloro-1-fluoroethane (HCFC-141b), represents a specialized halogenated ethane derivative utilized primarily as a high-value intermediate in fluorinated pharmaceutical synthesis and as a precision solvent in organic chemistry.[1][2][3][4][5][6][7] While the "141b" isomer dominates the foam-blowing market, the 1,2-isomer (HCFC-141) offers unique reactivity patterns due to its vicinal dichloro- substitution pattern, making it a critical synthon for introducing the
Section 1: Chemical Identity & Physicochemical Profile[8][9]
The structural integrity of CAS 430-57-9 relies on the vicinal arrangement of chlorine atoms, which imparts different dipole moments and solvent capabilities compared to the geminal 1,1-dichloro isomers.
Table 1: Core Technical Specifications
| Property | Value / Description | Context |
| IUPAC Name | 1,2-Dichloro-1-fluoroethane | Distinct from 1,1-dichloro-1-fluoroethane |
| CAS Number | 430-57-9 | Unique identifier for this specific isomer |
| Molecular Formula | C | MW: 116.95 g/mol |
| Structure | Cl-CH | Chiral center at C1 (exists as racemate) |
| Boiling Point | 72–76 °C | Higher than HCFC-141b (32 °C) due to lower symmetry and dipole stacking |
| Density | 1.297 g/cm³ (at 25 °C) | High density typical of polyhalogenated ethanes |
| Refractive Index | Useful for purity verification | |
| Solubility | Miscible with alcohols, ethers, CHCl | Lipophilic solvent behavior |
| Appearance | Colorless liquid | Ethereal, sweet odor (chloroform-like) |
Section 2: Synthesis & Manufacturing Mechanics
The production of 1,2-dichlorofluoroethane is classically achieved via Swarts-type halogen exchange , utilizing antimony pentachloride (
Primary Route: Fluorination of 1,1,2-Trichloroethane
The precursor, 1,1,2-trichloroethane (vinyl trichloride), undergoes selective fluorination. The mechanism is controlled to prevent over-fluorination to 1,2-dichloro-1,1-difluoroethane.
Experimental Logic:
-
Precursor: 1,1,2-Trichloroethane (
). -
Reagent: Anhydrous HF.[7]
-
Catalyst:
(generates active species). -
Selectivity: The secondary chloride (at C1) is more labile than the primary chloride (at C2) due to the stabilization of the carbocation character at the secondary carbon, leading to selective substitution at the
group.
DOT Diagram: Catalytic Fluorination Pathway
Figure 1: Mechanistic pathway for the selective fluorination of 1,1,2-trichloroethane via Lewis acid catalysis.
Section 3: Applications in Drug Development & Synthesis
In pharmaceutical research, CAS 430-57-9 serves two distinct roles: as a fluorinated building block and a specialized reaction medium .
Fluorinated Synthon (Building Block)
The 1,2-dichloro-1-fluoroethane motif is valuable for introducing the fluorovinyl or fluoroethyl group into bioactive molecules.
-
Elimination Reactions: Treatment with a strong base (e.g., KOtBu) induces dehydrochlorination.
-
Regioselectivity: Elimination can yield 1-chloro-1-fluoroethene (
) or 1-chloro-2-fluoroethene ( ), depending on the base size and conditions. These alkenes are potent Michael acceptors for constructing fluorinated heterocycles.
-
-
Nucleophilic Substitution: The primary chloride (
) is susceptible to attack by amines or thiols, while the secondary fluoride remains stable, allowing for the construction of -fluoroamines (common in kinase inhibitors to reduce pKa and improve metabolic stability).
Specialized Solvent
-
Dielectric Properties: With a dielectric constant lower than DMF but higher than hexane, it solubilizes polar organic reactants without interfering with Lewis Acid catalysts (unlike ethers).
-
C-H Activation Studies: Used as an inert standard or solvent in radical chlorination studies due to the distinct bond dissociation energies of its remaining C-H bonds.
Section 4: Analytical Characterization (Self-Validating Protocols)
To verify the identity of CAS 430-57-9 and distinguish it from the 141b isomer, NMR spectroscopy is the gold standard.
Predicted NMR Profile (CDCl
-
H NMR (400 MHz):
-
6.2–6.5 ppm (1H, dt): The proton on C1 (
). It appears as a doublet of triplets.-
Coupling: Large geminal
(~48–50 Hz) and vicinal (~4–6 Hz) to the protons.
-
-
3.8–4.2 ppm (2H, dd): The protons on C2 (
).-
Coupling: Vicinal
(~15–20 Hz) and vicinal .
-
-
6.2–6.5 ppm (1H, dt): The proton on C1 (
-
F NMR (376 MHz):
- -140 to -155 ppm: Multiplet (dt).
-
Diagnostic: The splitting pattern confirms the presence of one geminal proton and two vicinal protons. (Isomer 141b would show a quartet due to the adjacent methyl group).
Quality Control Workflow:
-
GC-MS: Confirm molecular ion peaks at m/z 116, 118, 120 (characteristic Cl
isotope pattern: 9:6:1). -
Refractive Index: Measure at 20°C; deviation >0.002 from 1.385 indicates significant impurity (likely 1,1,2-trichloroethane).
Section 5: Safety, Handling & Regulatory
Hazard Classification:
-
Toxicity: Category 3 (Inhalation). Vapors are heavier than air and can cause asphyxiation or cardiac arrhythmia (sensitization to catecholamines) at high concentrations.
-
Flammability: Flash point is relatively high compared to non-halogenated solvents, but it is combustible.
-
Environmental: Ozone Depleting Substance (ODS) . It is an HCFC (Hydrochlorofluorocarbon).
-
Regulatory Note: Production and import are restricted under the Montreal Protocol . Research exemptions often apply for gram-scale quantities, but strict capture and destruction protocols (incineration) are mandatory.
-
Handling Protocol:
-
PPE: Butyl rubber gloves (nitrile is permeable to chlorinated ethanes), chemical splash goggles, and face shield.
-
Ventilation: All operations must occur within a certified fume hood with a face velocity >100 fpm.
-
Storage: Store in amber glass or stainless steel (SS316) containers. Avoid aluminum alloys (risk of exothermic reaction/degradation).
References
-
PubChem Compound Summary. (2025). 1,2-Dichloro-1-fluoroethane (CAS 430-57-9).[2] National Center for Biotechnology Information. Link
-
GuideChem. (2024). 1,2-Dichlorofluoroethane Properties and Safety. GuideChem Chemical Network. Link
-
ChemicalBook. (2024). Product Specifications: 1,2-Dichloro-1-fluoroethane.[2] Link
-
SynQuest Laboratories. (2024). Certificate of Analysis: 1,2-Dichlorofluoroethane. Link
-
NIST Chemistry WebBook. (2023). Halogenated Ethane Derivatives: Spectral Data. National Institute of Standards and Technology. Link
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